2-Ethoxy-N-(4-methoxyphenyl)acetamide CYP2D6 Inhibition Selectivity Profile
The target compound exhibits weak inhibition of the major drug-metabolizing enzyme CYP2D6 with an IC50 of 10,000 nM (10 μM), compared to CYP3A4 (IC50 = 18,000 nM) and CYP1B1 (EC50 = 1,000 nM) [1]. This profile is distinct from the closely related analog 2-ethoxy-N-phenylacetamide, which lacks the 4-methoxy group and has been reported to exhibit an IC50 of 28 μM for an unspecified target, suggesting a different activity landscape [2].
| Evidence Dimension | CYP Enzyme Inhibition (IC50/EC50) |
|---|---|
| Target Compound Data | CYP2D6 IC50: 10,000 nM; CYP3A4 IC50: 18,000 nM; CYP1B1 EC50: 1,000 nM |
| Comparator Or Baseline | 2-ethoxy-N-phenylacetamide: IC50 = 28 μM (28,000 nM) for an unspecified target |
| Quantified Difference | CYP2D6 inhibition is 2.8-fold weaker than the unspecified activity of the des-methoxy analog |
| Conditions | Human CYP2D6/3A4 expressed in Saccharomyces cerevisiae YY7 microsomes; CYP1B1 in HEK293 cells |
Why This Matters
The weak CYP2D6 inhibition profile minimizes the risk of drug-drug interactions, a critical differentiator for procurement in ADME-Tox screening programs.
- [1] BindingDB. (n.d.). BDBM50236955 (CHEMBL4059677): Affinity Data for 2-ethoxy-N-(4-methoxyphenyl)acetamide. View Source
- [2] Southan, C. (2017). Comment on reported IC50 of 28 μM for 2-ethoxy-N-phenylacetamide. Hypothesis. View Source
